2-(1-(Furan-2-yl)prop-1-en-2-yl)-2,3-dihydro-1H-perimidine
Description
2-(1-(Furan-2-yl)prop-1-en-2-yl)-2,3-dihydro-1H-perimidine is a dihydroperimidine derivative characterized by a fused bicyclic aromatic system (naphthalene-like framework) with a partially saturated six-membered ring containing two nitrogen atoms. The substituent at the 2-position—a propenyl group linked to a furan moiety—imparts distinct electronic and steric properties, influencing its chemical reactivity and biological activity. Dihydroperimidines are known for their π-amphoteric nature, enabling interactions with both electron-rich and electron-deficient species, making them versatile in medicinal chemistry and materials science .
Modifications at the 2-position are achieved by introducing substituted propenyl or aromatic groups during synthesis.
Properties
CAS No. |
315230-90-1 |
|---|---|
Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
2-[(E)-1-(furan-2-yl)prop-1-en-2-yl]-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C18H16N2O/c1-12(11-14-7-4-10-21-14)18-19-15-8-2-5-13-6-3-9-16(20-18)17(13)15/h2-11,18-20H,1H3/b12-11+ |
InChI Key |
JGBDGHPTJYSDRP-VAWYXSNFSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CO1)/C2NC3=CC=CC4=C3C(=CC=C4)N2 |
Canonical SMILES |
CC(=CC1=CC=CO1)C2NC3=CC=CC4=C3C(=CC=C4)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Furan-2-yl)prop-1-en-2-yl)-2,3-dihydro-1H-perimidine typically involves the reaction of furan derivatives with appropriate amines under controlled conditions. One common method involves the condensation of furan-2-carbaldehyde with a suitable amine in the presence of a catalyst, followed by cyclization to form the perimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Furan-2-yl)prop-1-en-2-yl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring and the perimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include furanones, dihydrofuran derivatives, and substituted perimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(1-(Furan-2-yl)prop-1-en-2-yl)-2,3-dihydro-1H-perimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-(1-(Furan-2-yl)prop-1-en-2-yl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares 2-(1-(Furan-2-yl)prop-1-en-2-yl)-2,3-dihydro-1H-perimidine with structurally related dihydroperimidines:
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The nitro group in 2-(5-Nitrofuran-2-yl)-derivatives enhances antibacterial activity , whereas methoxy or hydroxyl groups in phenyl-substituted analogs improve anti-inflammatory properties via COX-II inhibition . The furan moiety in the target compound may balance electron density, favoring interactions with biological targets.
- Heterocyclic Substituents: Imidazole and pyridine substituents enable metal coordination (e.g., Cu²⁺ sensing ) and H-bonding, critical for crystallinity and stability . The propenyl-furan group in the target compound likely reduces steric hindrance compared to bulkier substituents.
Physicochemical Properties
- Thermal Stability: Imidazole derivatives release methanol solvates at ~100°C (DSC data), indicating moderate thermal stability . Furan-containing compounds may exhibit lower melting points due to reduced crystallinity.
- Spectroscopic Signatures:
- ¹H-NMR: All dihydroperimidines show characteristic signals for the NH protons (δ 4.2–6.5 ppm) and aromatic protons (δ 6.4–8.0 ppm) . The target compound’s propenyl group would display distinct vinyl protons (δ 5–7 ppm).
- IR: Stretching vibrations for NH (3300–3400 cm⁻¹) and C=N (1600–1630 cm⁻¹) are consistent across derivatives .
Biological Activity
The compound 2-(1-(Furan-2-yl)prop-1-en-2-yl)-2,3-dihydro-1H-perimidine (C18H16N2O) has garnered attention in recent years due to its potential biological activities. This article explores the synthesis, biological properties, and research findings related to this compound, including data tables and case studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a furan ring attached to a propene moiety and a perimidine framework. The compound exhibits unique chemical properties that contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H16N2O |
| Molecular Weight | 280.34 g/mol |
| CAS Number | 1990994 |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves a multi-step process starting from furan derivatives. The synthetic pathway often includes reactions such as condensation and cyclization, leading to the formation of the desired perimidine structure.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with furan rings demonstrate inhibitory effects against various bacterial strains.
Case Study: Antibacterial Activity
In a study evaluating the antibacterial efficacy of furan-containing compounds, this compound was tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 30 |
These results suggest that the compound possesses notable antibacterial activity, particularly against Gram-negative bacteria.
Cytotoxicity
The cytotoxic effects of 2-(1-(Furan-2-yl)prop-1-en-2-y)-2,3-dihydro-1H-perimidine have also been assessed in various cancer cell lines. The compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells.
Case Study: Cytotoxicity Assessment
A study involving human cancer cell lines (e.g., HeLa and MCF7) revealed the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
This indicates that the compound may have potential as an anticancer agent, warranting further investigation into its mechanism of action.
The biological activity of 2-(1-(Furan-2-yl)prop-1-en-2-y)-2,3-dihydro-1H-perimidine is believed to involve multiple pathways:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial cells.
- Disruption of Cell Membrane Integrity : The presence of the furan ring may enhance membrane permeability leading to cell lysis in susceptible bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
